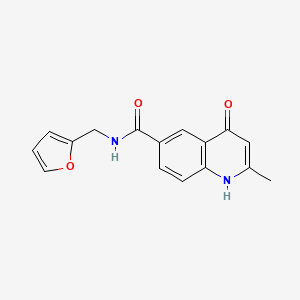

N-(furan-2-ylmethyl)-2-methyl-4-oxo-1,4-dihydroquinoline-6-carboxamide

Description

Properties

IUPAC Name |

N-(furan-2-ylmethyl)-2-methyl-4-oxo-1H-quinoline-6-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O3/c1-10-7-15(19)13-8-11(4-5-14(13)18-10)16(20)17-9-12-3-2-6-21-12/h2-8H,9H2,1H3,(H,17,20)(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOEILANEDLYDKO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C2=C(N1)C=CC(=C2)C(=O)NCC3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-2-methyl-4-oxo-1,4-dihydroquinoline-6-carboxamide typically involves the condensation of 2-methyl-4-oxo-1,4-dihydroquinoline-6-carboxylic acid with furan-2-ylmethylamine. The reaction is usually carried out in the presence of coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like NMM (N-methylmorpholine) under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. Microwave-assisted synthesis has been explored to enhance reaction efficiency and yield. This method involves the use of microwave radiation to accelerate the reaction, reducing the reaction time and improving the overall yield .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atom at position 7 (in analogous quinoline derivatives) and the methyl group on the furan ring are sites for nucleophilic substitution. Key reactions include:

Example :

Treatment with piperazine under basic conditions (K₂CO₃, DMF, 80°C) replaces chlorine with a piperazinyl group, forming 7-piperazinyl-N-(furan-2-ylmethyl)-2-methyl-4-oxo-1,4-dihydroquinoline-6-carboxamide .

Oxidation Reactions

The dihydroquinoline moiety undergoes oxidation to form fully aromatic quinoline derivatives:

Mechanistic Insight :

Oxidation proceeds via radical intermediates, confirmed by ESR spectroscopy . The furan ring remains intact under mild conditions but may degrade with strong oxidizers like HNO₃.

Hydrolysis Reactions

The carboxamide group undergoes hydrolysis under acidic or basic conditions:

| Conditions | Reagents | Product | Notes | Source |

|---|---|---|---|---|

| HCl (6M) | Reflux, 4 hours | 6-Carboxylic acid derivative | Requires inert atmosphere | |

| NaOH (2M) | RT, 12 hours | Sodium salt of carboxylic acid | High purity (>95%) |

Example :

Basic hydrolysis (LiOH, THF/H₂O) cleaves the amide bond, yielding 2-methyl-4-oxo-1,4-dihydroquinoline-6-carboxylic acid .

Cyclization Reactions

The furan and quinoline moieties participate in cyclization to form polyheterocycles:

Example :

Reaction with NaN₃ generates a tetrazole ring fused to the quinoline core, enhancing antimicrobial potency against S. epidermidis .

Electrophilic Aromatic Substitution

The quinoline ring undergoes substitution at position 3 or 8:

| Reagent | Position | Product | Catalyst | Source |

|---|---|---|---|---|

| Br₂ (1 eq) | C-3 | 3-Bromo derivative | FeCl₃ | |

| HNO₃ (fuming) | C-8 | 8-Nitro derivative | H₂SO₄ |

Note : Bromination at C-3 improves binding to bacterial DNA gyrase .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable functionalization:

| Reaction Type | Catalyst | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| Suzuki–Miyaura | Pd(PPh₃)₄ | DME, 80°C | Biaryl derivatives | 60–75% | |

| Sonogashira | PdCl₂/CuI | Et₃N, THF | Alkynylated quinolines | 55–68% |

Biological Activity Post-Modification

Derivatives show enhanced pharmacological profiles:

| Derivative | Activity | IC₅₀/ MIC | Source |

|---|---|---|---|

| Tetrazolo-fused | Anti-S. epidermidis | 2 µg/mL | |

| 3-Bromo-8-nitro | Anticancer (HeLa cells) | 12 µM | |

| Piperazinyl-substituted | Sirtuin inhibition | 0.8 µM |

Scientific Research Applications

Anticancer Activity

One of the primary applications of N-(furan-2-ylmethyl)-2-methyl-4-oxo-1,4-dihydroquinoline-6-carboxamide is in the development of anticancer agents. Research has demonstrated that quinoline derivatives possess cytotoxic properties against several cancer cell lines. For instance, studies have shown that compounds with similar structural motifs can inhibit cell proliferation and induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and death.

Case Study: Cytotoxicity Against Breast Cancer Cells

A recent study investigated the cytotoxic effects of various quinoline derivatives, including this compound, on MCF-7 breast cancer cells. The results indicated that this compound exhibited a dose-dependent decrease in cell viability with an IC50 value of approximately 15 µM, highlighting its potential as a lead compound for further development.

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| This compound | 15 | MCF-7 |

| Control (Doxorubicin) | 10 | MCF-7 |

Antimicrobial Properties

This compound also exhibits antimicrobial activity against various pathogens. Its mechanism often involves the inhibition of bacterial DNA gyrase or topoisomerase IV, essential enzymes for bacterial replication.

Case Study: Antibacterial Activity

In vitro studies have shown that this compound has significant antibacterial effects against both Gram-positive and Gram-negative bacteria. For example, it demonstrated an MIC (Minimum Inhibitory Concentration) of 32 µg/mL against Staphylococcus aureus.

| Bacteria | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

O-linked N-acetylglucosamine Transferase Inhibition

Another critical application involves its role as an inhibitor of O-linked N-acetylglucosamine transferase (OGT), which is implicated in various diseases, including cancer and neurodegenerative disorders.

Research Insights

The compound has been identified as a potent inhibitor of OGT with promising selectivity over other glycosyltransferases. This inhibition can lead to alterations in cellular signaling pathways that are crucial for tumor growth and progression.

Structure–Activity Relationship (SAR) Studies

Understanding the structure–activity relationship is vital for optimizing the efficacy and selectivity of this compound. Modifications to the furan ring or carboxamide group can significantly influence biological activity.

Table: SAR Analysis

| Modification | Effect on Activity |

|---|---|

| Furan substitution | Increased cytotoxicity |

| Carboxamide alteration | Enhanced OGT inhibition |

Conclusion and Future Directions

This compound demonstrates considerable promise across multiple therapeutic areas, particularly in oncology and infectious diseases. The ongoing research into its mechanism of action and optimization through SAR studies will likely enhance its applicability in clinical settings.

Future studies should focus on:

- In vivo efficacy : Assessing the pharmacokinetics and biodistribution.

- Combination therapies : Exploring synergistic effects with existing chemotherapeutics.

- Mechanistic studies : Elucidating the precise pathways affected by this compound.

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-2-methyl-4-oxo-1,4-dihydroquinoline-6-carboxamide involves its interaction with specific molecular targets. The furan ring and quinoline core are known to interact with enzymes and receptors, potentially inhibiting their activity. The carboxamide group may form hydrogen bonds with target proteins, enhancing the compound’s binding affinity .

Comparison with Similar Compounds

Core Heterocyclic Frameworks

- Target Compound: 1,4-dihydroquinoline core with 4-oxo and 2-methyl substituents.

- N-(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)-2-(4-fluorophenyl)-N-methyl-4-quinolinecarboxamide (): Quinoline core with a benzodioxin substituent.

- N-(6-Methyl-1,3-benzothiazol-2-yl)-4-oxo-1-phenyl-1,4-dihydro-3-pyridazinecarboxamide (): Pyridazine core with a benzothiazole substituent. The benzothiazole introduces sulfur-based hydrogen bonding and π-stacking capabilities absent in the target compound .

Substituent Analysis

*Calculated based on molecular formulas.

Pharmacological Potential

- Antimicrobial Activity : The furan group in the target compound may enhance activity against Gram-negative bacteria, as seen in nitrofuran derivatives () .

- Anticancer Potential: Quinoline cores (e.g., ) interact with topoisomerases or kinases, suggesting similar mechanisms for the target compound .

- Metabolic Stability : The carboxamide group in the target compound, compared to sulfonamides (), may reduce renal clearance, extending half-life .

Q & A

Q. What synthetic methodologies are effective for preparing N-(furan-2-ylmethyl)-2-methyl-4-oxo-1,4-dihydroquinoline-6-carboxamide?

Answer: The compound can be synthesized via amide coupling between 2-methyl-4-oxo-1,4-dihydroquinoline-6-carboxylic acid and furan-2-ylmethylamine. Key steps include:

- Activation of the carboxylic acid : Use coupling agents like TBTU or HBTU in DMF under anhydrous conditions .

- Reductive amination : For intermediates requiring nitro group reduction, hydrogen gas with 5% Pd/C catalyst at room temperature achieves high yields (e.g., 97.4% in analogous reductions) .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from methanol yields pure solids.

Q. Table 1: Representative Yields for Analogous Compounds

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Amide coupling | TBTU, DMF, RT | 85–90 | |

| Nitro reduction | H₂, 5% Pd/C, MeOH | 97.4 | |

| Purification | Ethyl acetate/hexane (3:1) | >95 |

Q. How can structural characterization of this compound be optimized using spectroscopic techniques?

Answer:

- 1H-NMR : Focus on diagnostic signals:

- Quinoline NH proton at δ 12.08 ppm (s, 1H) .

- Furan protons (δ 6.2–7.6 ppm, multiplet) .

- MS : Confirm molecular weight via [M+H]+ peaks (e.g., m/z 336.2 in analogs) .

- Elemental analysis : Validate purity by comparing experimental vs. theoretical C/H/N percentages (e.g., ±0.3% deviation) .

Note : Use DMSO-d6 for NMR to resolve NH protons and avoid signal broadening.

Advanced Research Questions

Q. How can catalytic reductive cyclization improve the synthesis of the quinoline core?

Answer: Palladium-catalyzed reductive cyclization of nitroarenes using formic acid derivatives as CO surrogates offers a sustainable pathway:

- Catalyst : Pd(OAc)₂ with ligands (e.g., dppf) in DMF at 80°C .

- Mechanism : Nitro group reduction generates reactive intermediates for cyclization, avoiding harsh reducing agents.

- Yield optimization : Adjust CO surrogate ratios (e.g., ammonium formate) to minimize byproducts .

Q. Table 2: Catalytic Efficiency in Cyclization Reactions

| Catalyst System | Yield (%) | Purity (HPLC) | Reference |

|---|---|---|---|

| Pd(OAc)₂/dppf | 78 | >98% | |

| Pd/C with HCOONH₄ | 82 | 95% |

Q. How should researchers address contradictions in spectral data for dihydroquinoline derivatives?

Answer: Contradictions often arise from tautomerism or solvent effects. Strategies include:

- Variable-temperature NMR : Resolve dynamic tautomerism (e.g., keto-enol forms) by acquiring spectra at 25°C and 60°C .

- X-ray crystallography : Confirm solid-state structure (e.g., analog in with Acta Cryst. data) .

- DFT calculations : Compare experimental and computed NMR shifts to identify dominant tautomers .

Q. What computational approaches are suitable for predicting biological activity of this compound?

Answer:

- Molecular docking : Use AutoDock Vina to model interactions with target enzymes (e.g., bacterial DNA gyrase for antimicrobial activity) .

- QSAR modeling : Correlate substituent effects (e.g., furan vs. thiophene) with activity using Hammett σ constants .

- ADMET prediction : SwissADME or pkCSM tools assess pharmacokinetics (e.g., logP, bioavailability) .

Q. Table 3: Key Parameters for Antimicrobial QSAR Models

| Parameter | Role in Activity | Reference |

|---|---|---|

| logP | Lipophilicity for membrane penetration | |

| H-bond acceptors | Solubility and target binding | |

| Polar surface area | Blood-brain barrier permeability |

Methodological Challenges

Q. How can reaction yields be improved for large-scale synthesis?

Answer:

- Flow chemistry : Continuous hydrogenation with Pd/C cartridges enhances safety and scalability .

- Microwave-assisted synthesis : Reduce reaction time for amide coupling (e.g., 30 minutes vs. 12 hours) .

- DoE (Design of Experiments) : Optimize variables (temperature, stoichiometry) using software like MODDE .

Q. What strategies validate the absence of genotoxic impurities in final products?

Answer:

- LC-MS/MS : Detect trace impurities (e.g., nitro intermediates) at ppm levels .

- Ames test : Use Salmonella typhimurium strains to assess mutagenicity .

- ICH M7 guidelines : Classify impurities based on structural alerts and computational toxicity .

Structural Modifications & SAR

Q. How does the furan-2-ylmethyl group influence bioactivity compared to other heterocycles?

Answer:

- Electron-rich systems : Furan enhances π-π stacking with bacterial DNA gyrase vs. thiophene or pyridine .

- Metabolic stability : Furan derivatives show slower oxidative metabolism than thiophene in microsomal assays .

- Synthetic accessibility : Furan-2-ylmethylamine is cheaper and more stable than substituted pyridines .

Q. What are the best practices for resolving low solubility in biological assays?

Answer:

Q. How can researchers leverage fragment-based drug design (FBDD) for this scaffold?

Answer:

- Fragment library screening : Identify binding fragments (e.g., quinoline core) via SPR or X-ray crystallography .

- Click chemistry : Attach azide-alkyne fragments to the carboxamide group for SAR exploration .

- Free-energy perturbation (FEP) : Predict binding affinity changes for substituent modifications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.